molecular formula C17H15BrN4O2S B2891360 (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 1223874-54-1

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2891360
CAS No.: 1223874-54-1
M. Wt: 419.3
InChI Key: LJVNPRJDCXRVHY-UHFFFAOYSA-N
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Description

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a cyanoprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions One common route starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl(ethyl)amino moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the bromophenyl group are likely to play key roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
  • (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-fluorophenyl)-2-cyanoprop-2-enamide

Uniqueness

Compared to its analogs, (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity.

Properties

IUPAC Name

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-3-22(11(2)23)17-20-13(10-25-17)8-12(9-19)16(24)21-15-7-5-4-6-14(15)18/h4-8,10H,3H2,1-2H3,(H,21,24)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNPRJDCXRVHY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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